Sodium1-{[(tert-butoxy)carbonyl](methyl)amino}propane-2-sulfinate
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Overview
Description
Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate is a chemical compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonates.
Reduction: Reduction reactions can convert the sulfinates to sulfides.
Substitution: The BOC group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for BOC deprotection.
Major Products: The major products formed from these reactions include sulfonates, sulfides, and free amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where it protects amine groups during the coupling reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate involves the protection of amine groups through the formation of a BOC-protected amine. The BOC group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This selective protection and deprotection allow for the stepwise synthesis of complex molecules .
Comparison with Similar Compounds
- Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate
- Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfonate
- Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfide
Comparison: Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate is unique due to its specific sulfinyl group, which imparts distinct reactivity compared to sulfonates and sulfides. The presence of the BOC group also provides versatility in synthetic applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H18NNaO4S |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
sodium;1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propane-2-sulfinate |
InChI |
InChI=1S/C9H19NO4S.Na/c1-7(15(12)13)6-10(5)8(11)14-9(2,3)4;/h7H,6H2,1-5H3,(H,12,13);/q;+1/p-1 |
InChI Key |
RULLTWHUMKKIMH-UHFFFAOYSA-M |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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